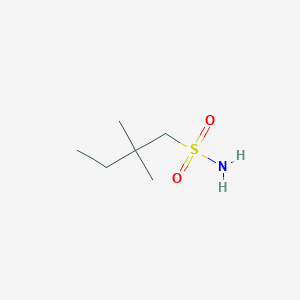

2,2-Dimethylbutane-1-sulfonamide

Descripción general

Descripción

2,2-Dimethylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C6H15NO2S It is characterized by the presence of a sulfonamide functional group attached to a 2,2-dimethylbutane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylbutane-1-sulfonamide typically involves the reaction of 2,2-dimethylbutane with sulfonamide precursors. One common method is the direct sulfonation of 2,2-dimethylbutane using sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of advanced catalysts and automated systems can further enhance the yield and purity of the product .

Análisis De Reacciones Químicas

2.2. Reactivity and Mechanisms

The reactivity of 2,2-dimethylbutane-1-sulfonamide can be attributed to the presence of the sulfonamide functional group:

-

Acid-Base Reactions : The nitrogen atom in the sulfonamide can undergo deprotonation, leading to the formation of a sulfonamide anion which can act as a nucleophile in subsequent reactions .

-

Nucleophilic Substitution Reactions : The sulfonamide can participate in nucleophilic substitution reactions, particularly when activated by electrophiles. This is significant in the synthesis of more complex molecules.

2.3. Biological Activity

Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar characteristics:

-

Antibacterial Activity : Research has indicated that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways .

-

Antioxidant Properties : Some studies have shown that derivatives of sulfonamides demonstrate antioxidant activity, which could be beneficial in pharmaceutical applications .

3.1. Reaction Conditions and Yields

The following table summarizes various synthetic approaches for this compound, including conditions and yields.

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Reaction with Sulfonyl Chloride | Pyridine as base | 70-90 |

| Aminolysis | Controlled temperature | 80 |

| Microwave-Assisted Synthesis | Under microwave irradiation | 85 |

3.2. Biological Activity Comparison

The following table compares the biological activities of selected sulfonamides including this compound.

| Compound | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 mM) |

|---|---|---|

| This compound | 15 | 0.66 |

| Sulfamethoxazole | 10 | 0.75 |

| Sulfanilamide | 20 | 0.80 |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2,2-Dimethylbutane-1-sulfonamide serves as a crucial building block for synthesizing more complex organosulfur compounds. Its sulfonamide group allows for versatile modifications that can lead to novel derivatives with distinct chemical properties. Researchers have utilized this compound in various synthetic pathways to explore new chemical entities.

Biology

The biological applications of this compound are primarily linked to its role in enzyme inhibition and protein interactions. The sulfonamide group can mimic natural substrates, enabling it to bind effectively to enzyme active sites. This characteristic is particularly valuable in studying enzyme kinetics and developing inhibitors for therapeutic purposes .

Medicine

Sulfonamides are well-known for their antibacterial properties. While this compound itself may not be a direct therapeutic agent, derivatives of this compound could be explored for potential antibacterial applications. For instance, sulfanilamide and other related compounds have been extensively studied for their efficacy against bacterial infections . The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth.

Industry

In industrial applications, this compound can be utilized in the production of polymers and materials with specific chemical properties. Its unique structure allows it to impart desirable characteristics to polymers, enhancing their performance in various applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of sulfonamides on various enzymes. It was found that compounds with a similar structure to this compound exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase—enzymes implicated in Alzheimer's disease treatment . The implications of these findings suggest that derivatives of this compound could be further explored as potential therapeutic agents.

Case Study 2: Antibacterial Activity

Research on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. For example, sulfamerazine was highlighted for its broad-spectrum antibacterial activity against various pathogens . Given the structural similarities between these compounds and this compound, there is potential for developing new antibacterial agents based on this framework.

Mecanismo De Acción

The mechanism of action of 2,2-dimethylbutane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making sulfonamides useful as antibacterial agents .

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethylbutane-1-sulfonamide

- Sulfonimidates

- Sulfoximines

Uniqueness

2,2-Dimethylbutane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Actividad Biológica

2,2-Dimethylbutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential applications in treating neurodegenerative diseases, and other relevant biological effects based on recent research findings.

Antibacterial Activity

Sulfonamides, including this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate biosynthesis, a crucial pathway for bacterial survival. The mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS), an enzyme essential for synthesizing folate .

Key Findings

- Inhibition of DHPS : Research indicates that compounds similar to this compound exhibit significant binding affinity to DHPS in various bacteria, such as Staphylococcus aureus and Escherichia coli .

- Comparative Efficacy : Studies have shown that certain derivatives can enhance the efficacy of traditional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting serine/threonine kinases that contribute to resistance mechanisms .

| Compound | Target Bacteria | Binding Affinity | Mechanism of Action |

|---|---|---|---|

| This compound | S. aureus | High | Inhibition of DHPS |

| Sulfamethoxazole | E. coli | Moderate | Competitive inhibition of folate synthesis |

| Mafenide | MRSA | Variable | Inhibition of dihydrofolate synthase |

Neuroprotective Effects

Recent studies suggest that sulfonamide derivatives may also play a role in treating neurodegenerative diseases such as Alzheimer's disease (AD). The biological activity of these compounds includes the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation.

Mechanisms and Benefits

- Antioxidant Properties : Sulfonamides have been shown to activate nuclear factor erythroid 2-related factor 2 (NRF2), which regulates the antioxidant response in cells. This activation may help mitigate oxidative stress associated with neurodegeneration .

- Reduction of Amyloid Aggregation : Some derivatives have demonstrated the ability to reduce amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. This suggests potential therapeutic applications in AD treatment .

Cytotoxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its cytotoxicity and safety profile. Studies have indicated that certain sulfonamide compounds exhibit low cytotoxicity while maintaining their antibacterial efficacy.

Case Studies

Propiedades

IUPAC Name |

2,2-dimethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIQGFLJUWTTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.